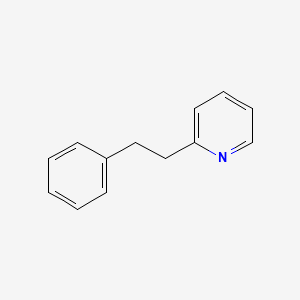

2-(2-Phenylethyl)pyridine

描述

Overview of the Chemical Compound's Significance in Organic Chemistry

2-(2-Phenylethyl)pyridine, a colorless liquid with the molecular formula C₁₃H₁₃N, is a heterocyclic aromatic compound that has garnered considerable interest in organic synthesis. utas.edu.au Its structure, which marries a basic pyridine (B92270) moiety with a nonpolar phenethyl side chain, provides a platform for a wide array of chemical transformations. This compound serves as a valuable building block for the construction of more complex molecules, including pharmaceuticals, agrochemicals, and novel materials. utas.edu.au

Interdisciplinary Relevance: Bridging Chemistry, Biology, and Materials Science

The importance of this compound and its derivatives extends beyond the confines of traditional organic chemistry, finding applications in several interdisciplinary fields.

In medicinal chemistry , pyridine derivatives are known to exhibit a wide range of biological activities. nih.gov While specific data on this compound is part of ongoing research, related structures have shown potential as enzyme inhibitors. utas.edu.au For instance, derivatives of the broader phenacylpyridinium class have been investigated for their antimicrobial, antiviral, and anticancer activities. nih.gov The structural motif is also found in more complex molecules that have been studied for their potential neurological effects. sigmaaldrich.com

In materials science , the ability of the pyridine nitrogen to coordinate with metal ions makes this compound a valuable ligand in the development of new materials. utas.edu.auacs.org These can include metal complexes with specific catalytic or photophysical properties. For example, related pyridine-based structures are used in the synthesis of thermotropic mesogens, a class of liquid crystals.

The biological and natural product chemistry fields also see the relevance of the phenylethylpyridine scaffold. For instance, 2-(2-phenylethyl)chromones are naturally occurring compounds with a range of biological activities, including anti-diabetic, anticancer, and antioxidant properties.

Historical Context of Research on Phenylethylpyridine Systems

Research into phenylethylpyridine systems has a history that stretches back several decades. Early investigations into related structures, such as phenacylpyridinium salts, began to emerge in the mid-20th century. Foundational work in the 1950s focused on the alkylation of pyridine, with a growing understanding of the reactivity of these compounds developing throughout the 1960s and 1970s. mdpi.com

One of the earlier mentions of work on a related compound, β-phenylethylpyridine, dates back to a 1933 paper on its nitration. nih.gov More focused research on the synthesis of specific phenylethylpyridine derivatives, such as symmetrical poly(pyridin-2-yl)ethane ligands, was documented in the mid-1980s. utas.edu.au These earlier studies laid the groundwork for the more recent and diverse applications of this compound and its analogues in various fields of chemistry and materials science.

Detailed Research Findings

The scientific literature provides a wealth of data on the properties and synthesis of this compound and its derivatives.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₃H₁₃N | utas.edu.au |

| Molecular Weight | 183.25 g/mol | utas.edu.au |

| Appearance | Colorless liquid | utas.edu.au |

| Boiling Point | 135-140 °C at 1 mmHg | utas.edu.au |

| Density | ~1.047 g/cm³ | acs.org |

Selected Synthetic Methodologies

The synthesis of this compound and its derivatives has been approached through various routes. A common method involves the reaction of a pyridine precursor with a phenethyl-containing reagent. For example, the synthesis of this compound can be achieved by reacting 2-picoline with phenylethyl bromide in the presence of a base. utas.edu.au

Another approach involves the hydrosulfite reduction of N-nitroso[(3-phenylmethylamino)methyl] pyridine, which was reported in 1977 to yield 3-(2-phenylethyl)pyridine (B1594453) among other products. More contemporary methods utilize transition-metal-catalyzed cross-coupling reactions to form the carbon-carbon bond between the pyridine and phenethyl moieties.

Structure

3D Structure

属性

IUPAC Name |

2-(2-phenylethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c1-2-6-12(7-3-1)9-10-13-8-4-5-11-14-13/h1-8,11H,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIJWAAUHTPDGOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062187 | |

| Record name | Pyridine, 2-(2-phenylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2116-62-3 | |

| Record name | 2-(2-Phenylethyl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2116-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-(2-phenylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002116623 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenethylpyridine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42666 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pyridine, 2-(2-phenylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridine, 2-(2-phenylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062187 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-phenylethyl)pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.653 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Phenethylpyridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G24Q87676A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Strategies for 2 2 Phenylethyl Pyridine and Its Derivatives

Traditional Synthetic Approaches

Traditional methods for synthesizing 2-(2-phenylethyl)pyridine often rely on established reactions such as nucleophilic substitution, condensation, and multi-step functional group interconversions.

Reaction of 2-Picoline with Phenylethyl Bromide

One of the most direct conceptual routes to this compound involves the alkylation of 2-picoline (2-methylpyridine). This reaction typically proceeds by generating a nucleophilic carbanion at the methyl group of 2-picoline, which then reacts with an electrophile like 2-phenylethyl bromide.

The methyl group of 2-picoline is weakly acidic and can be deprotonated by a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to form a picolyllithium species. nih.gov This nucleophile can then undergo an S(_N)2 reaction with 2-phenylethyl bromide.

Reaction Scheme:

Deprotonation: 2-Picoline is treated with a strong base (e.g., n-BuLi) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) at low temperatures to generate the 2-picolyllithium anion.

Alkylation: 2-Phenylethyl bromide is added to the solution, and the picolyllithium anion displaces the bromide ion to form the C-C bond, yielding this compound. nih.gov

While direct, this method requires careful control of reaction conditions to avoid side reactions, and the choice of base is critical for efficient deprotonation. nih.gov

Multi-Step Synthesis from Pyridine (B92270) or its Derivatives

More intricate pathways to this compound and its derivatives often start from pyridine itself or a pre-functionalized pyridine ring. These multi-step syntheses offer flexibility in introducing various substituents.

A common strategy involves:

Formation of 2-Styrylpyridine (B8765038): An intermediate, 2-styrylpyridine, can be synthesized via several methods, including the Wittig reaction between 2-picolylphosphonium salts and benzaldehyde (B42025) or the condensation of 2-picoline with benzaldehyde in the presence of acetic anhydride (B1165640). nih.gov

Reduction of the Alkene: The carbon-carbon double bond in 2-styrylpyridine is then reduced to a single bond. This is typically achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO(_2)) under a hydrogen atmosphere.

This two-step approach is versatile and allows for the synthesis of various derivatives by using substituted benzaldehydes in the initial step.

Alternatively, modern cross-coupling reactions provide another powerful route. For instance, a Suzuki or Negishi coupling reaction can be used to couple a vinyl group to the 2-position of a pyridine ring, followed by the same reduction step. Another approach involves the reaction of pyridyl Grignard reagents or organolithium compounds with appropriate electrophiles. orgsyn.orgresearchgate.netnih.gov For example, 2-bromopyridine (B144113) can be converted to 2-pyridylmagnesium bromide, which can then be used in subsequent coupling reactions. researchgate.net

Esterification and Intramolecular Rearrangement Reactions

The synthesis of pyridine derivatives can sometimes be accomplished through esterification followed by intramolecular rearrangements, although this is a less direct route for this compound itself. The Boekelheide rearrangement, for example, involves the reaction of a pyridine N-oxide with an anhydride (like acetic anhydride) to yield an ester, which subsequently rearranges. acs.org While not a direct synthesis for the target compound, this class of reactions is important for creating functionalized pyridines that could be precursors.

A hypothetical pathway might involve a pyridine N-oxide derivative that, upon rearrangement, generates a functional group at the 2-position which can then be elaborated into the phenylethyl side chain. More commonly, esterification is used to synthesize esters of pyridine carboxylic acids, which are important intermediates for various pharmaceuticals and other fine chemicals. google.comgoogle.com

Advanced and Stereoselective Synthesis

Modern synthetic chemistry has increasingly focused on methods that control stereochemistry, leading to the synthesis of chiral molecules. For derivatives of this compound, these advanced methods are crucial for applications in asymmetric catalysis.

Synthesis of Chiral Pyridine Bis(oxazoline) Ligands

A prominent class of chiral derivatives are pyridine bis(oxazoline), or PyBOX, ligands. These compounds are highly effective in asymmetric catalysis. nih.gov A key example is 2,6-bis[(4S)-4,5-dihydro-4-(2-phenylethyl)-2-oxazolyl]pyridine , where the 2-(2-phenylethyl) moiety is part of the chiral oxazoline (B21484) rings attached to a central pyridine scaffold.

The synthesis of this ligand is a multi-step process that starts from a chiral amino acid: nih.gov

Reduction of Amino Acid: L-Homophenylalanine is reduced using a strong reducing agent like lithium aluminum hydride (LiAlH(_4)) in THF to produce the corresponding chiral β-amino alcohol, (S)-2-amino-4-phenylbutan-1-ol. This step proceeds in high yield (92-95%). nih.gov

| Step | Starting Material | Key Reagents | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | L-Homophenylalanine | Lithium aluminum hydride (LiAlH₄), THF | (S)-2-Amino-4-phenylbutan-1-ol | 92-95% | nih.gov |

| 2 | (S)-2-Amino-4-phenylbutan-1-ol, 2,6-Pyridinedicarbonitrile | Zinc trifluoromethanesulfonate (B1224126) (Zn(OTf)₂), Toluene | 2,6-Bis[(4S)-4,5-dihydro-4-(2-phenylethyl)-2-oxazolyl]pyridine | 81-83% | nih.gov |

This stereoselective synthesis highlights an advanced strategy where the phenylethyl group is incorporated into a complex chiral architecture built around a pyridine core.

Asymmetric Cyclization Procedures

Asymmetric cyclization reactions represent another frontier in the synthesis of complex pyridine derivatives. Photochemical [2+2] cycloadditions, for instance, can be used to construct chiral structures from acyclic vinyl pyridines. nih.govacs.orgnih.gov

In this approach, a vinyl pyridine substrate participates in a cycloaddition with another olefin in the presence of a chiral catalyst (e.g., a chiral Brønsted acid) and a photocatalyst. The chiral catalyst forms a complex with the vinyl pyridine, creating a chiral environment that directs the stereochemical outcome of the reaction. nih.govacs.org This strategy allows for the creation of highly functionalized, enantioenriched cyclobutane (B1203170) rings attached to the pyridine core, which can be further modified. While this method does not directly yield this compound, it exemplifies an advanced strategy for generating complex, chiral derivatives from simpler pyridine building blocks. nih.govnih.gov Other asymmetric cycloaddition reactions, such as Diels-Alder reactions involving vinylindoles and other partners, also provide routes to complex chiral heterocyclic systems. mdpi.com

Enantioselective Preparation Methods for Chiral Pyridine Derivatives

The asymmetric synthesis of chiral pyridine derivatives is of significant interest due to their prevalence in pharmaceuticals and bioactive molecules. General methods for preparing these compounds often involve the enantioselective functionalization of a pre-existing pyridine ring or its precursor.

One prominent strategy is the copper-catalyzed asymmetric alkylation of β-substituted alkenyl pyridines using Grignard reagents. nih.govresearchgate.netrug.nlnih.gov This approach enhances the reactivity of the typically unreactive alkenyl pyridines through the use of a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (TMSOTf), in conjunction with a copper(I) catalyst and a chiral diphosphine ligand. nih.gov This methodology allows for the introduction of a variety of alkyl groups at the β-position with high enantioselectivity. nih.gov The proposed mechanism involves the formation of a copper-alkene π-complex, followed by oxidative addition to a Cu(III) species, and subsequent reductive elimination to yield the alkylated product. nih.gov

Another powerful technique is the rhodium-catalyzed asymmetric reductive Heck reaction. nih.govzendy.iorsc.org This method can be applied to the synthesis of chiral 3-substituted piperidines from pyridine precursors. The process involves the partial reduction of pyridine, followed by a rhodium-catalyzed asymmetric carbometalation, and a final reduction step to yield the enantioenriched piperidine. nih.gov The use of hydrogen-bond donors can promote halide dissociation from the arylpalladium complexes, facilitating a cationic pathway that leads to high stereoselectivity in the asymmetric reductive Heck reaction of aryl halides. nih.gov

These general methodologies provide a framework for the enantioselective synthesis of chiral derivatives of this compound by applying them to appropriately substituted alkenylpyridine precursors.

Synthesis of Related Phenylethyl-Substituted Pyridine Structures

The synthesis of various pyridine-containing structures that share the phenylethyl motif or are precursors to such compounds is crucial for developing a comprehensive understanding of the chemistry of this compound.

2-Phenacylpyridine Synthesis Routes

2-Phenacylpyridine is a key intermediate and can be synthesized through several routes. One common method involves the reaction of a 2-substituted pyridine with an appropriate benzoyl equivalent. For instance, the reaction of 2-picoline (2-methylpyridine) with a suitable oxidizing agent can yield 2-pyridinecarboxylic acid, which can then be converted to the corresponding acid chloride and reacted with a phenyl Grignard reagent.

A more direct approach involves the reaction of 2-bromopyridine with acetophenone (B1666503) in the presence of a suitable catalyst. google.com Alternatively, a one-pot synthesis has been described for the preparation of 2-phenylimidazo[1,2-α]pyridines starting from acetophenone, which proceeds via an α-bromoacetophenone intermediate that subsequently reacts with 2-aminopyridine (B139424). nih.govresearchgate.net This suggests a plausible route to 2-phenacylpyridine by reacting 2-lithiopyridine with benzaldehyde followed by oxidation of the resulting alcohol.

The table below summarizes a selection of synthetic approaches to 2-phenacylpyridine and related structures.

| Starting Material(s) | Reagents and Conditions | Product | Yield (%) | Reference |

| Acetophenone, [Bmim]Br3, 2-Aminopyridine | Na2CO3, solvent-free, room temperature, 40 min | 2-Phenylimidazo[1,2-α]pyridine | 82 | nih.gov |

| Substituted Acetophenones, [Bmim]Br3, 2-Aminopyridine Derivatives | Na2CO3, solvent-free, room temperature | Substituted 2-Phenylimidazo[1,2-α]pyridines | 72-89 | researchgate.net |

Synthesis of N-(2-Phenylethyl)-N-(pyridin-2-ylmethyl)amine Hydrochloride

The synthesis of N-(2-phenylethyl)-N-(pyridin-2-ylmethyl)amine hydrochloride can be achieved through the N-alkylation of 2-(aminomethyl)pyridine with a 2-phenylethyl halide. A general procedure for the N-alkylation of aminopyridines with alcohols, catalyzed by ruthenium(II) complexes, has been reported, which offers a greener alternative to traditional alkylation methods. researchgate.net In this "borrowing hydrogen" strategy, the alcohol is temporarily oxidized to an aldehyde, which then undergoes a condensation reaction with the amine, followed by reduction of the resulting imine.

A plausible synthetic route would involve the reaction of 2-(aminomethyl)pyridine with 2-phenylethanol (B73330) in the presence of a suitable catalyst. Alternatively, direct alkylation of 2-(aminomethyl)pyridine with 2-phenylethyl bromide, followed by treatment with hydrochloric acid, would yield the desired hydrochloride salt. The synthesis of the related compound, N-(pyridin-2-ylmethyl)pyridin-2-amine, has been reported, providing a procedural basis for this type of transformation. nih.gov

Preparation of Phosphorus-Containing Pyridine Derivatives

Phosphorus-containing pyridine derivatives are a class of compounds with diverse applications. Their synthesis can be achieved through various methods, including photocatalytic radical phosphorylation and reactions involving pyridine N-oxides.

Photocatalytic functionalization of halopyridines with secondary phosphine (B1218219) oxides represents a modern approach to creating C-P bonds. researchgate.net Additionally, the reaction of pyridine N-oxides with triethyl phosphite (B83602) in the presence of ethyl chloroformate provides a route to diethyl pyridine-2-phosphonates. researchgate.netorganic-chemistry.org This reaction is believed to proceed through an activated pyridinium (B92312) salt intermediate. researchgate.netorganic-chemistry.org

The following table presents data on the synthesis of various phosphorus-containing pyridine derivatives.

| Starting Material | Reagent(s) | Product | Yield (%) | Reference |

| 2-Halopyridines | Secondary Phosphine Oxides, tBuOK, photocatalyst | 2-Phosphine Oxide-Substituted Pyridines | - | researchgate.net |

| Pyridine N-Oxides | Triethyl Phosphite, Ethyl Chloroformate | Diethyl Pyridine-2-phosphonates | - | researchgate.netorganic-chemistry.org |

| Pyridine N-Oxides | 1,1-Diborylalkanes, Base | 2-Alkyl-Substituted Pyridines | High | nih.gov |

| Pyridine N-Oxides | Grignard Reagents, Acetic Anhydride | 2-Substituted Pyridines | 37-86 | organic-chemistry.org |

Synthetic Routes to 2-(2-Phenylethyl)chromone (B1200894) Derivatives

2-(2-Phenylethyl)chromones are naturally occurring compounds with interesting biological activities. rsc.org A common synthetic strategy involves the reduction of the double bond in the corresponding 2-styrylchromones. While catalytic hydrogenation can be used, it often results in low yields. nih.gov A more efficient method is the selective reduction of the styryl double bond via a catalytic hydrogen transfer reaction using ammonium (B1175870) formate (B1220265) in the presence of palladium on carbon (Pd-C). nih.gov

The synthesis of various 2-(2-phenylethyl)chromone analogues has been reported, allowing for the exploration of their structure-activity relationships. rug.nl

The table below details the synthesis of several 2-(2-phenylethyl)chromone derivatives.

| Starting Material (2-Styrylchromone) | Reagents and Conditions | Product | Yield (%) | Reference |

| 2-Styrylchromone | NH4HCO2, 10% Pd-C, Methanol (B129727), reflux | 2-(2-Phenylethyl)chromone | 60 | nih.gov |

| Substituted 2-Styrylchromones | NH4HCO2, 10% Pd-C, Methanol, reflux | Substituted 2-(2-Phenylethyl)chromones | - | nih.gov |

Preparation of Substituted 2-Phenyl-Pyridine Derivatives

Substituted 2-phenyl-pyridine derivatives are important scaffolds in medicinal and materials chemistry. A variety of synthetic methods are available for their preparation, with Suzuki-Miyaura cross-coupling being a prominent example. This reaction allows for the formation of the C-C bond between the pyridine and phenyl rings. nih.gov Other methods include nucleophilic substitution and amidation reactions to further functionalize the core structure. nih.gov

The synthesis of the parent 2-phenylpyridine (B120327) can be achieved by reacting phenyl lithium with pyridine. The direct C-4 alkylation of pyridines can be challenging due to issues with regioselectivity, but methods utilizing blocking groups have been developed to address this. nih.gov

The following table provides examples of the synthesis of substituted 2-phenyl-pyridine derivatives.

| Starting Material(s) | Reagents and Conditions | Product | Yield (%) | Reference |

| 2,3-Dichloro-5-(trifluoromethyl)pyridine, 4-Hydroxybenzeneboronic acid | Pd(OAc)2, PPh3, K2CO3, Acetonitrile (B52724)/Methanol, 50 °C | 4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)phenol | High | nih.gov |

| 5-(4-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)phenoxy)-2-nitrobenzoic acid, Substituted anilines | HBTU, Triethylamine, CH2Cl2, 25 °C | N-Aryl-5-(4-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)phenoxy)-2-nitrobenzamides | ~85 | nih.gov |

| Pyridine, Phenyl lithium | Toluene, 110 °C | 2-Phenylpyridine | - | |

| 2-Aminopyridine, Benzaldehydes, Phenols | 80 °C, solvent-free | 2-[Phenyl(pyridin-2-ylamino)methyl]phenols | 40-97 | researchgate.net |

Synthesis of Benzofuran (B130515) Derivatives Incorporating Pyridine Moieties

The fusion of pyridine and benzofuran rings has led to the development of novel heterocyclic systems. One notable method involves a tandem cyclization reaction to produce benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones. This synthesis begins with the reaction of methyl 2-(chloromethyl)-3-furoate with various salicylonitriles to form methyl 2-[(cyanophenoxy)methyl]-3-furoates. These precursors then undergo tandem cyclization in the presence of excess potassium tert-butoxide (t-BuOK) in a dimethylformamide (DMF) solution at 65°C. This process efficiently constructs the fused polycyclic system.

Another approach targets the synthesis of molecules combining benzofuran, pyrazole (B372694), and pyridine nuclei. The synthesis starts with the key intermediate, 2-acetylbenzofuran, which is reacted with phenylhydrazine (B124118) in absolute ethanol (B145695) to yield 1-(benzofuran-2-yl)ethylidene-2-phenylhydrazone. organic-chemistry.org Further elaboration of this intermediate allows for the construction of the final pyridine-containing benzofuran derivative. organic-chemistry.org

Synthesis of Pyridinediamine Derivatives

The preparation of pyridinediamine derivatives is a critical step in the synthesis of various biologically active compounds. A common strategy for synthesizing 2,3-diaminopyridine (B105623) analogs involves a multi-step process starting from a more accessible aminopyridine. For instance, the synthesis of 2,3-diamino-5-bromopyridine (B182523) begins with the nitration of 2-amino-5-bromopyridine. This reaction proceeds through a nitroamino-5-bromopyridine intermediate, which then rearranges to form 2-amino-5-bromo-3-nitropyridine. The final step is the reduction of the nitro group, which can be effectively catalyzed by iron in the presence of hydrochloric acid, yielding the desired 2,3-diamino-5-bromopyridine. chemicalbook.com

Preparation of Pyridinylurea Compounds

Pyridinylurea derivatives are often synthesized through the reaction of an aminopyridine with a urea (B33335) equivalent. A direct method involves the reaction of 4-aminopyridine (B3432731) with urea. This reaction is typically performed by heating the two reagents together, leading to the formation of 1,3-di-4-pyridinylurea. The urea molecule serves as a carbonyl donor, linking two aminopyridine molecules. Variations of this synthesis can involve different isocyanates or phosgene (B1210022) derivatives reacting with aminopyridines to produce a wide range of substituted pyridinylurea compounds.

Synthesis of 2-N-Phenylamino-methyl-nitropyridine Isomers

The synthesis of 2-N-phenylamino-methyl-nitropyridine isomers involves nucleophilic aromatic substitution reactions on a suitable pyridine precursor. For example, the synthesis of 2-N-phenylamino-3-nitro-4-methylpyridine is achieved by reacting 2-chloro-3-nitro-4-methylpyridine with aniline. This reaction leverages the electron-withdrawing effect of the nitro group, which activates the chlorine atom at the 2-position for nucleophilic displacement by the amino group of aniline. This straightforward approach allows for the direct formation of the N-phenylamino linkage to the pyridine ring. researchgate.net

Preparation of N-(2-Phenyl)ethyl-2-[(2,2-dimethoxyethyl)amino]acetamide Halate

A patented method for the preparation of N-(2-Phenyl)ethyl-2-[(2,2-dimethoxyethyl)amino]acetamide halate involves the reaction of N-(2-phenyl)ethyl-2-aminoacetamide with aminoacetaldehyde dimethyl acetal (B89532). mdpi.com This reaction is conducted in a two-phase system of an organic solvent (like toluene) and water, facilitated by a base (such as sodium bicarbonate) and a phase transfer catalyst (e.g., tetramethylammonium (B1211777) chloride). mdpi.com An alternative starting material is N-(2-phenyl)ethyl-2-chloroacetamide, which reacts with aminoacetaldehyde dimethyl acetal under similar conditions. After the reaction, the organic layer is separated and the solvent is evaporated. The resulting concentrate is dissolved in a solvent, and dry hydrogen chloride or hydrogen bromide gas is introduced to precipitate the final product as a halate salt, achieving yields of up to 72%. mdpi.com

Table 1: Reaction Conditions for N-(2-Phenyl)ethyl-2-[(2,2-dimethoxyethyl)amino]acetamide Halate Synthesis mdpi.com

| Starting Material | Base | Catalyst | Solvent | Temperature | Time (h) | Yield |

|---|---|---|---|---|---|---|

| N-(2-phenyl)ethyl-2-aminoacetamide | Sodium Bicarbonate | Tetramethylammonium Chloride | Toluene/Water | 60-80°C | 10 | High |

| N-(2-phenyl)ethyl-2-chloroacetamide | Potassium Bicarbonate | Tetramethylammonium Chloride | Toluene/Water | 60-80°C | 10 | High |

Catalytic Approaches in Synthesis

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective pathways to complex molecules. In the context of pyridine chemistry, various catalytic systems are employed to facilitate key bond-forming reactions.

Zinc(II)-Catalyzed Oxidative Amidation Reactions

Zinc(II) complexes have been explored as catalysts in various organic transformations, including amidation reactions. While the direct Zinc(II)-catalyzed oxidative amidation of aldehydes with amines to form pyridine-containing amides is an area of ongoing research, related methodologies highlight the utility of metal catalysts in similar transformations. For example, copper-catalyzed oxidative amidation provides an efficient route for synthesizing amides from aldehydes and amine hydrochloride salts, using an oxidant like tert-butyl hydroperoxide (TBHP). organic-chemistry.org Theoretical studies on Zinc(II)-catalyzed oxidative amidation of benzyl (B1604629) alcohols with amines suggest a mechanism involving the initial oxidation of the alcohol to an aldehyde, followed by its conversion to the amide. scribd.com These related catalytic systems provide a framework for the development of Zinc(II)-specific protocols for the synthesis of pyridine amides.

Rhodium-Catalyzed Cascade Olefination/Annulation

Rhodium catalysis offers a powerful tool for the construction of highly substituted pyridine rings through cascade reactions. One notable method involves the rhodium(III)-catalyzed reaction of α,β-unsaturated ketoximes with internal alkynes. snnu.edu.cn This process proceeds via a redox-neutral sequence involving a vinylic C-H activation of the ketoxime, followed by alkyne insertion and subsequent C-N bond formation to construct the pyridine ring. snnu.edu.cn The N-O bond of the oxime derivative acts as an internal oxidant, which is crucial for maintaining the catalytic cycle. snnu.edu.cn

A proposed catalytic cycle for this transformation begins with the vinylic C-H activation of the α,β-unsaturated oxime, facilitated by the oxime's sp2-nitrogen, to form a vinyl rhodium intermediate. This intermediate then undergoes insertion with an alkyne to form a seven-membered rhodacyclic iminium cation. Finally, a concerted process of C-N reductive elimination and regeneration of the rhodium(III) species yields the desired pyridine product. snnu.edu.cn

This methodology exhibits a broad substrate scope, tolerating various substituents on the α,β-unsaturated oxime, including electron-donating and halogenated benzene (B151609) rings, as well as naphthyl and thienyl groups. snnu.edu.cn The reaction of (E)-4-phenylbut-3-ene-2-one oxime derivatives with diphenyl acetylene, using a catalyst system of [Cp*RhCl₂]₂ and CsOPiv in methanol at 60°C, exemplifies this process. snnu.edu.cn

Table 1: Rhodium-Catalyzed Synthesis of Substituted Pyridines

| α,β-Unsaturated Oxime | Alkyne | Catalyst System | Solvent | Temp (°C) | Yield (%) | Ref |

|---|---|---|---|---|---|---|

| (E)-4-phenylbut-3-en-2-one O-acetyl oxime | Diphenyl acetylene | [Cp*RhCl₂]₂/CsOPiv | MeOH | 60 | 77 | snnu.edu.cn |

| (E)-4-(p-tolyl)but-3-en-2-one oxime | Diphenyl acetylene | [Cp*RhCl₂]₂/CsOPiv | MeOH | 60 | 75 | snnu.edu.cn |

| (E)-4-(4-bromophenyl)but-3-en-2-one oxime | Diphenyl acetylene | [Cp*RhCl₂]₂/CsOPiv | MeOH | 60 | 68 | snnu.edu.cn |

| (E)-4-(naphthalen-2-yl)but-3-en-2-one oxime | Diphenyl acetylene | [Cp*RhCl₂]₂/CsOPiv | MeOH | 60 | 85 | snnu.edu.cn |

| (E)-4-(thiophen-2-yl)but-3-en-2-one oxime | Diphenyl acetylene | [Cp*RhCl₂]₂/CsOPiv | MeOH | 60 | 72 | snnu.edu.cn |

Palladium-Catalyzed C-H Arylation Methods

Palladium-catalyzed C-H arylation has emerged as a highly effective strategy for the synthesis of arylated pyridine derivatives. These methods offer an atom-economical alternative to traditional cross-coupling reactions, which require pre-functionalized starting materials. Both intramolecular and intermolecular C-H arylations have been successfully developed.

An efficient ligand-free Pd(OAc)₂-catalyzed selective arylation of pyridine N-oxides has been achieved using potassium (hetero)aryltrifluoroborates as coupling partners in the presence of tetrabutylammonium (B224687) iodide (TBAI). This approach demonstrates a broad substrate scope and provides moderate to high yields of the arylated products. rsc.orgnih.gov

Intramolecular palladium-catalyzed C-H arylation of pyridine derivatives has been utilized to synthesize multiply fused heteroaromatic compounds. For instance, the C-H arylation of a 2-quinolinecarboxyamide bearing a C-Br bond on the N-aryl moiety proceeds at the C-H bond adjacent to the amide group. The use of Pd(OAc)₂ as the catalyst and PPh₃ as a ligand significantly improves the yield of the cyclized product to 94%. nih.govbeilstein-journals.orgbeilstein-journals.orgbeilstein-archives.org This method has been extended to amides derived from picoline and 2,6-pyridinedicarboxylic acid, affording the corresponding cyclized products in good to excellent yields. nih.govbeilstein-journals.orgbeilstein-journals.orgbeilstein-archives.org

Table 2: Palladium-Catalyzed Intramolecular C-H Arylation of Pyridine Derivatives

| Substrate | Catalyst | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Ref |

|---|---|---|---|---|---|---|---|

| Quinoline-2-carboxamide derivative | 10 mol% Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMA | 110 | 94 | nih.govbeilstein-journals.org |

| 6-Methylpicolinamide derivative | 10 mol% Pd(OAc)₂ | CyJohnPhos | K₂CO₃ | DMA | 110 | 70 | nih.govbeilstein-journals.org |

| Picolinamide derivative | 10 mol% Pd(OAc)₂ | PCy₃ | K₂CO₃ | DMA | 110 | 77 | nih.govbeilstein-journals.org |

| Pyridine-2,6-dicarboxamide derivative | 10 mol% Pd(OAc)₂ | PPh₃ | K₂CO₃ | DMA | 110 | 87 | nih.govbeilstein-journals.org |

Magnesium Complex Catalysis for Hydroboration of Pyridine Derivatives

The hydroboration of pyridines using earth-abundant metal catalysts offers a sustainable route to valuable dihydropyridine (B1217469) derivatives. A β-diketiminato n-butylmagnesium complex has been shown to effectively catalyze the hydroboration of a wide range of pyridine derivatives with pinacol-borane, yielding borylated dihydropyridines. monash.edu This reaction is applicable to both monocyclic and fused-ring pyridine systems. monash.edu

The proposed catalytic cycle involves a sequence of Mg-H/pyridine dearomatization and Mg-N/B-H sigma bond metathesis steps. monash.edu Kinetic analysis of the hydroboration of isoquinoline (B145761) with pinacol (B44631) borane (B79455) suggests that the rate-determining step is the Mg-N/H-B metathesis of a dearomatized isoquinolide anion. researchgate.net The reaction rate is observed to be suppressed by increasing the concentration of the pyridine substrate, indicating a pre-equilibrium involving the dissociation of the donor substrate from the magnesium catalyst's coordination sphere is also crucial for catalytic turnover. researchgate.net This methodology typically leads to a mixture of 1,2- and 1,4-dihydropyridine (B1200194) products, with a preference for the 1,4-adduct in many cases. researchgate.net

Table 3: Magnesium-Catalyzed Hydroboration of Pyridine Derivatives

| Pyridine Substrate | Catalyst | Reagent | Product(s) | Key Features | Ref |

|---|---|---|---|---|---|

| Pyridine | β-diketiminato n-butylmagnesium complex | Pinacol-borane | Borylated 1,2- and 1,4-dihydropyridines | Wide substrate scope | monash.edu |

| Isoquinoline | β-diketiminato n-butylmagnesium complex | Pinacol-borane | Borylated 1,2-dihydroisoquinoline | Rate-determining Mg-N/H-B metathesis | researchgate.net |

| Various Pyridines | Phosphinimino amide magnesium complex | Pinacol-borane | 1,2-dihydropyridine products | High 1,2-regioselectivity | researchgate.net |

Copper-Catalyzed Enantioselective Borylation

Copper-catalyzed asymmetric borylation represents a powerful method for the synthesis of chiral organoboron compounds, which are versatile intermediates in organic synthesis. A novel approach for the synthesis of enantioenriched 3-boryl-tetrahydropyridines has been developed through a stepwise dearomatization/borylation of pyridine derivatives. acs.org This strategy involves the initial partial reduction of the pyridine to a 1,2-dihydropyridine, followed by a Cu(I)-catalyzed regio-, diastereo-, and enantioselective protoborylation. acs.org This method provides access to chiral piperidines and allows for the stereospecific transformation of the C-B bond. acs.org The utility of this methodology has been demonstrated in the concise synthesis of the antidepressant drug (-)-paroxetine. acs.org

Furthermore, copper-catalyzed enantioselective borylative cyclization of unsaturated systems has been explored as a route to various boron-containing carbo- and heterocycles. For example, the conjugate intramolecular borylation/cyclization of electron-deficient alkenes with aldimines, using a bis(pinacolato)diboron (B136004) reagent, produces enantioenriched tetrahydroquinoline scaffolds. mdpi.com

Table 4: Copper-Catalyzed Enantioselective Borylation Strategies for Pyridine Derivatives

| Strategy | Substrate | Catalyst System | Boron Source | Product | Enantioselectivity (ee) | Ref |

|---|---|---|---|---|---|---|

| Stepwise Dearomatization/Borylation | 1,2-Dihydropyridines | Cu(I) complex | B₂pin₂ | Enantioenriched 3-boryl-tetrahydropyridines | High | acs.org |

| Borylative Cyclization | Alkene-tethered Aldimines | Chiral Cu(I) complex | B₂pin₂ | Enantioenriched Tetrahydroquinolines | Good to excellent | mdpi.com |

Nickel-Catalyzed Asymmetric Negishi Cross-Couplings

Nickel-catalyzed asymmetric Negishi cross-coupling reactions are a powerful tool for the formation of C-C bonds, particularly for the synthesis of chiral molecules. The development of chiral ligands is central to the success of these enantioselective transformations. Chiral pyridine bis(oxazoline) (Pybox) ligands have been synthesized and successfully employed in nickel-catalyzed asymmetric Negishi cross-couplings of secondary allylic chlorides with alkylzinc reagents. caltech.eduorganic-chemistry.orgnih.gov These reactions proceed with high efficiency and stereoselectivity, offering a practical route to chiral allylic compounds. organic-chemistry.orgnih.gov

This methodology has been extended to the asymmetric Negishi arylations of racemic secondary benzylic electrophiles to generate enantioenriched 1,1-diarylalkanes, which are prevalent motifs in bioactive compounds. acs.org A chiral nickel/bis(oxazoline) catalyst, in combination with an arylzinc reagent and LiI, facilitates this cross-coupling with high enantiomeric excess and good yields. The reaction conditions are mild and tolerate a wide array of functional groups. acs.org While tridentate pybox ligands are often effective, in some cases, new bidentate isoquinoline-oxazoline ligands have been shown to provide excellent enantioselectivity and yields in the cross-coupling of secondary electrophiles with secondary nucleophiles. acs.org

Table 5: Nickel-Catalyzed Asymmetric Negishi Cross-Couplings

| Electrophile | Nucleophile | Catalyst System | Yield (%) | ee (%) | Ref |

|---|---|---|---|---|---|

| Racemic secondary allylic chlorides | Alkylzinc halides | Nickel/Pybox | up to 96 | up to 95 | organic-chemistry.org |

| Racemic secondary benzylic mesylates | Arylzinc reagents | Nickel/bis(oxazoline) | Good | High | acs.org |

| Racemic benzylic bromides | Achiral cycloalkylzinc reagents | Nickel/isoquinoline-oxazoline | Good | Excellent | acs.org |

Functionalization Reactions of Pyridine Scaffolds

Regioselective 2-Amination of Pyridines and Quinolines

The introduction of an amino group at the C2-position of pyridines and quinolines is a valuable transformation in medicinal chemistry. Several methods have been developed to achieve this with high regioselectivity.

A highly efficient, one-pot procedure involves the conversion of pyridine N-oxides to 2-aminopyridines. nih.govorganic-chemistry.orgresearchgate.net This method utilizes tosyl anhydride (Ts₂O) and tert-butylamine, followed by in situ deprotection with trifluoroacetic acid (TFA). The amination proceeds with high yields and excellent selectivity for the 2-position over the 4-position, and it is compatible with a variety of functional groups. nih.govorganic-chemistry.orgresearchgate.net This approach is also applicable to the synthesis of 2-amino(iso)quinolines. nih.gov

Another strategy for the amination of pyridines and diazines involves the initial conversion of the heterocycle into a phosphonium (B103445) salt. nih.gov Subsequent reaction of this salt with sodium azide (B81097) leads to the formation of an iminophosphorane derivative, which is a versatile precursor to various nitrogen-containing functional groups. This method is characterized by its precise regioselectivity, often exclusively targeting a specific position on the heterocyclic ring. nih.gov For instance, in 2,5-disubstituted pyridines, amination occurs at the less hindered C6 position, while in 3,5-disubstituted pyridines, the reaction selectively takes place at the C4-position. If the C4-position is blocked, amination proceeds at the C2-position. nih.gov

Table 6: Regioselective 2-Amination of Pyridines and Quinolines

| Substrate | Method | Reagents | Key Features | Ref |

|---|

Chemical Reactivity and Mechanistic Investigations of 2 2 Phenylethyl Pyridine Systems

Nucleophilic Substitution Reactions Involving Phenylethyl-Substituted Pyridines

The reactivity of pyridine (B92270) and its derivatives, including 2-(2-phenylethyl)pyridine, is characterized by several key reaction types. With electrophiles, pyridine undergoes electrophilic substitution, showcasing its aromatic properties. Conversely, reactions with nucleophiles typically occur at the 2 and 4 positions, analogous to the behavior of imines and carbonyls. wikipedia.org Additionally, the nitrogen atom of the pyridine ring can react with Lewis acids, similar to tertiary amines. wikipedia.org

Halogenated pyridines are known to undergo nucleophilic substitution reactions where the halogen atom is replaced by a nucleophile. quimicaorganica.org These reactions generally proceed through an addition-elimination mechanism. For pyridines with leaving groups at the 2 and 4 positions, nucleophilic attack leads to the substitution of the leaving group. quimicaorganica.org It is important to note that nucleophilic additions at the 3-position are significantly slower due to the inability to delocalize the resulting negative charge onto the nitrogen heteroatom. quimicaorganica.org

Microwave irradiation has been shown to dramatically decrease the reaction times for nucleophilic aromatic substitution in pyridine derivatives. sci-hub.se For instance, the reaction of 2-iodopyridine with various nucleophiles such as sodium phenylsulfide, sodium methanethiol, benzyl (B1604629) alcohol, sodium phenoxide, and benzyl cyanide under microwave irradiation resulted in the formation of the corresponding 2-substituted pyridines in yields ranging from 36% to 99%. sci-hub.se

A theoretical investigation into the nucleophilic substitution reaction of phenyl carbonyl isothiocyanates with pyridines found the mechanism to be a stepwise process. rsc.org The rate-limiting step was identified as the breakdown of the tetrahedral intermediate to release the isothiocyanate leaving group. rsc.org

Elimination Reaction Pathways

In the presence of a base, this compound can undergo elimination reactions. For example, 2-(2-chloroethyl)pyridine reacts in an aqueous sodium hydroxide solution at 50°C to form 2-vinylpyridine via an elimination pathway. rsc.org The second-order rate constant for this reaction has been determined to be 4.59 × 10⁻⁴ dm³ mol⁻¹ s⁻¹. rsc.org

Studies conducted in acetohydroxamate–acetohydroxamic acid buffers have shown that the elimination reaction competes with the SN2 nucleophilic substitution by the acetohydroxamate nucleophile. rsc.org Investigations of acid-base catalysis between pH 8.42 and 9.42 support an irreversible E1cb mechanism. rsc.org This mechanism involves the deprotonation of the substrate that is protonated at the pyridine nitrogen. rsc.org Although the protonated form exists in low concentrations under these conditions, its reactivity is significantly higher, with a reactivity ratio between the protonated and unprotonated substrate of approximately 10⁵. rsc.org The enhanced reactivity of the protonated species is attributed to the high stability of the resulting carbanion intermediate, which possesses an enamine-like structure. rsc.org

In a broader context, pyridine is often utilized as a polar, basic, and low-reactivity solvent, particularly in dehalogenation reactions where it functions as the base for the elimination reaction. wikipedia.org

Intramolecular Rearrangement Mechanisms

While specific studies on the intramolecular rearrangement of this compound are not extensively detailed in the provided search results, the Piancatelli rearrangement offers a relevant example of an intramolecular rearrangement involving a heterocyclic system. This acid-catalyzed rearrangement converts 2-furylcarbinols into 4-hydroxycyclopentenones. The proposed mechanism begins with a protonation-dehydration sequence of the 2-furylcarbinol, leading to the formation of a carbocation. Nucleophilic attack by a water molecule generates an intermediate which then undergoes ring opening. mdpi.com Subsequent steps involve a prototropic shift and an intramolecular aldol reaction to form the final 4-hydroxy-5-substituted-cyclopent-2-enone product. mdpi.com

Cyclization Reaction Mechanisms

The this compound scaffold can be a precursor in cyclization reactions. For instance, a library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines was synthesized starting from 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde. mdpi.com A key step in this synthesis is an iodine-mediated electrophilic cyclization of an intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazole to form a 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine. mdpi.com

Another relevant example is the synthesis of 2-phenyl-4,6-bis(trifluoromethyl)pyridine, which is achieved through a cyclization reaction of ketoxime acetates mediated by ammonium (B1175870) iodide and sodium dithionite. orgsyn.org Additionally, a pyridine-boryl radical-catalyzed [3π + 2σ] cycloaddition of vinyl azides with bicyclo[1.1.0]butanes has been developed to synthesize 2-azabicyclo[3.1.1]heptenes. chemrxiv.org The proposed mechanism involves the coordination of a boryl radical with the carbonyl group of the bicyclo[1.1.0]butane, leading to ring-opening and the formation of a cyclobutyl radical. This radical then adds to the vinyl azide (B81097) to generate an iminyl radical, which undergoes a 6-exo-trig radical cyclization to furnish the final product. chemrxiv.org

Alkylation and Acylation Reactions of Pyridine Derivatives

The nitrogen atom in pyridine and its derivatives is nucleophilic and readily reacts with alkylating and acylating agents. wikipedia.orgquimicaorganica.org

Alkylation Reactions

Pyridine reacts with alkyl halides to form N-alkylpyridinium salts. quimicaorganica.org This reaction proceeds via a nucleophilic attack of the nitrogen's lone pair on the electrophilic carbon of the alkyl halide. quimicaorganica.org This alkylation is generally successful with primary and secondary alkyl halides, as tertiary halides tend to undergo elimination reactions. quimicaorganica.org The formation of the pyridinium (B92312) salt introduces a positive charge into the ring, which in turn increases the reactivity of the pyridine ring towards both oxidation and reduction. wikipedia.org

Palladium-catalyzed C-H alkylation of 2-phenylpyridines with alkyl iodides has also been demonstrated. rsc.org In this process, palladacycle intermediates are believed to play a key role. rsc.org Similarly, rhodium complexes can catalyze the regioselective ortho-alkylation of 2-phenylpyridine (B120327) with terminal alkenes. rsc.org

A method for the regiospecific alkylation of pyridine N-oxides has been developed, involving the addition of Grignard reagents to the N-oxide, followed by treatment with acetic anhydride (B1165640) to yield 2-substituted pyridines. organic-chemistry.org

Acylation Reactions

Acylation of pyridine with acyl halides or anhydrides also results in the formation of pyridinium salts. quimicaorganica.org The mechanism involves an initial nucleophilic attack of the pyridine nitrogen on the carbonyl carbon of the acylating agent, followed by the elimination of the halide or carboxylate leaving group. quimicaorganica.org Pyridine is also used to activate carboxylic acid chlorides and anhydrides in esterification and acylation reactions. wikipedia.org

Palladium(II)-catalyzed ortho-acylation of the sp² C-H bonds of 2-arylpyridines with alcohols has been achieved. researchgate.net In this reaction, the alcohol is oxidized in situ to the corresponding aldehyde, which then acts as the acylating agent. researchgate.net

Reductive Amination Processes

Reductive amination is a powerful method for forming C-N bonds and is a key route to secondary and tertiary amines. nih.gov This reaction typically involves the reaction of a carbonyl compound with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine.

A mild and effective in situ reductive amination protocol utilizes methanolic pyridine-borane in the presence of 4 Å molecular sieves. sciencemadness.org The molecular sieves can act as a catalyst for the formation of the imine intermediate. sciencemadness.org

Various catalytic systems have been developed for direct reductive amination using hydrogen gas as the reductant. nih.gov For example, a moisture-tolerant tin(IV) Lewis acid has been shown to be an effective catalyst for the reductive amination of organic carbonyls. nih.gov

The direct amination of pyridines can also be achieved through the activation of pyridine N-oxides. Pyridine N-oxides can be converted to 2-aminopyridines in a one-pot reaction using tosyl anhydride and tert-butylamine, followed by in situ deprotection. researchgate.netnih.gov This method demonstrates high yields and excellent selectivity for the 2-position. researchgate.netnih.gov

Redox Chemistry of Pyridine Derivatives

The pyridine ring can undergo both oxidation and reduction reactions.

Oxidation

The nitrogen atom of the pyridine ring can be oxidized to form a pyridine N-oxide. wikipedia.org This oxidation is typically carried out using peracids. wikipedia.org The formation of the N-oxide can be a useful synthetic strategy, as it can activate the pyridine ring for further functionalization, such as amination at the 2-position as discussed in the reductive amination section. researchgate.netnih.gov

Reduction

The pyridine ring can be reduced, and the formation of a pyridinium salt through alkylation increases the ring's susceptibility to reduction. wikipedia.org Pyridine can also participate in radical reactions, such as dimerization to form bipyridines. wikipedia.org For example, the reaction of pyridine with elemental sodium or Raney nickel can selectively yield 4,4'-bipyridine or 2,2'-bipyridine. wikipedia.org The Minisci reaction is another example of a radical reaction involving pyridine, which can be used to introduce alkyl groups onto the ring. wikipedia.org

Proton Dynamics and Tautomerization Studies

While specific research on the proton dynamics and tautomerization of this compound is not extensively documented in publicly available literature, the principles governing these phenomena in pyridine-containing systems are well-established through studies of related compounds. Tautomerization involves the migration of a proton, often accompanied by a shift in double bonds, to create structural isomers that can exist in equilibrium. In heterocyclic compounds like pyridine derivatives, this process is crucial as different tautomers can exhibit distinct chemical and physical properties.

One of the most extensively studied examples of tautomerism in a pyridine system is the equilibrium between 2-hydroxypyridine and its tautomer, 2-pyridone. wuxibiology.com This equilibrium is sensitive to the solvent environment. wuxibiology.comstackexchange.com Generally, non-polar solvents favor the 2-hydroxypyridine form, while polar solvents like water and alcohols shift the equilibrium towards the 2-pyridone form. stackexchange.com

Investigations into related pyridine derivatives have also explored intramolecular proton transfer (IPT), which can occur in both the ground state (GSIPT) and the excited state (ESIPT). For instance, studies on pyridine derivatives containing a thiol group have shown that ground-state intramolecular proton transfer can inhibit N-methylation reactions by inducing isomerization. rsc.org In other systems, such as 2-(2'-hydroxyphenyl)pyrimidines, a rapid excited-state intramolecular proton transfer from the hydroxyl group to a nitrogen atom on the pyrimidine ring leads to the formation of an excited tautomer. nih.govnih.gov This tautomer then deactivates through a non-radiative pathway, effectively quenching fluorescence. nih.govnih.gov

The energy difference between tautomers is often small, and the equilibrium can be influenced by various factors. For the 2-hydroxypyridine/2-pyridone pair in the gas phase, the energy difference has been measured to be between 2.43 and 3.3 kJ/mol. stackexchange.com Ab initio calculations have estimated that 2-pyridone is more stable than 2-hydroxypyridine by a mere 0.3 kcal/mol. wayne.edu

The dynamics of proton transfer are fundamental to these tautomerizations. The process can be facilitated by solvent molecules, particularly water, which can form hydrogen-bonded bridges and lower the energy barrier for proton migration. wuxibiology.com For a molecule like this compound, while it lacks the hydroxyl or thiol groups that commonly participate in such tautomerism, the pyridine nitrogen atom provides a basic site capable of accepting a proton. Theoretical studies on related benzazole systems demonstrate that having both an acidic proton-donating group and a basic proton-accepting center within the same molecule is a prerequisite for intramolecular proton transfer. ias.ac.in

The study of proton dynamics and tautomerization provides critical insights into the reactivity, stability, and spectroscopic properties of heterocyclic compounds. While direct experimental data for this compound is scarce, the extensive research on analogous pyridine systems provides a foundational understanding of the potential processes involved.

Applications of 2 2 Phenylethyl Pyridine and Its Derivatives in Organic Synthesis

As Intermediates for Complex Molecule Construction

The 2-(2-phenylethyl)pyridine framework serves as a crucial starting point for the synthesis of intricate molecular structures, particularly fused heterocyclic systems. The strategic positioning of the phenylethyl group at the 2-position of the pyridine (B92270) ring allows for intramolecular cyclization reactions, leading to the formation of polycyclic compounds with potential biological activities.

A notable example involves the acid-promoted cyclization of phenylethyl-substituted pyridinecarboxaldehydes. For instance, 2-phenethyl-3-pyridinecarboxaldehyde, a derivative of this compound, undergoes efficient cyclization in the presence of an acid to form 10,11-dihydro-5H-benzo wikipedia.orgnih.govcyclohepta[1,2-b]pyridin-5-one after oxidation. nih.gov This transformation provides an effective route to the cycloheptabenzopyridine ring system, which is a core structure in several biologically active compounds. nih.gov The reaction is believed to proceed through highly reactive dicationic superelectrophilic intermediates. nih.gov

The versatility of this approach is further demonstrated by the ability to introduce additional molecular complexity. When the cyclization is performed in the presence of arene nucleophiles, triarylmethane products can be obtained in good yields. nih.gov This highlights the role of this compound derivatives as key intermediates for constructing diverse and complex molecular scaffolds.

Below is a table summarizing the synthesis of complex molecules derived from phenylethyl-substituted pyridinecarboxaldehydes:

| Starting Material | Product | Reaction Conditions |

| 2-Phenethyl-3-pyridinecarboxaldehyde | 10,11-dihydro-5H-benzo wikipedia.orgnih.govcyclohepta[1,2-b]pyridin-5-one | Acid-promoted cyclization followed by MnO₂ oxidation |

| 2-(4-Methylphenethyl)-3-pyridinecarboxaldehyde | 8-Methyl-10,11-dihydro-5H-benzo wikipedia.orgnih.govcyclohepta[1,2-b]pyridin-5-one | Acid-promoted cyclization followed by MnO₂ oxidation |

| 2-Phenethyl-3-pyridinecarboxaldehyde with Bromobenzene | 5-(4-Bromophenyl)-10,11-dihydro-5H-benzo wikipedia.orgnih.govcyclohepta[1,2-b]pyridine | Acid-promoted cyclization in the presence of an arene nucleophile |

This table is generated based on the research findings on the cyclization reactions of phenylethyl-substituted pyridinecarboxaldehydes. nih.gov

Building Blocks for Functional Materials and Polymers

Pyridine-containing polymers are a class of materials that have garnered significant interest due to their unique electronic, optical, and coordination properties. The nitrogen atom in the pyridine ring can impart desirable characteristics to a polymer, such as thermal stability, conductivity, and the ability to coordinate with metal ions. These properties make them suitable for applications in conductive polymers, organic light-emitting diodes (OLEDs), and sensors. wikipedia.orgnih.gov

While specific examples detailing the use of this compound as a monomer for functional polymers are not extensively documented in the reviewed literature, the general principles of incorporating pyridine moieties into polymer backbones are well-established. For instance, conductive polymers are often synthesized through the oxidative coupling of monocyclic precursors. wikipedia.org In principle, derivatives of this compound could be functionalized to enable their polymerization, leading to materials with potentially interesting properties conferred by the phenylethyl group, such as enhanced solubility or modified morphology.

The synthesis of conductive polymers often involves creating a conjugated system, and various methods like chemical synthesis and electropolymerization are employed. wikipedia.orgnih.govresearchgate.net The incorporation of pyridine units can influence the electronic properties of the resulting polymer.

Precursors in Dye Synthesis

Azo dyes, characterized by the R−N=N−R′ functional group, represent a major class of synthetic colorants widely used in the textile and food industries. wikipedia.org The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich substrate. nih.govresearchgate.net Pyridine-containing azo dyes are a specific subset that has been investigated for various applications, including their use in materials with photoresponsive properties. rsc.org

The pyridine moiety can act as a component in the chromophoric system of a dye, influencing its color and photochemical properties. The position of the nitrogen atom in the pyridine ring relative to the azo bond can alter the electronic characteristics of the dye. rsc.org While direct synthesis of dyes starting from this compound is not prominently featured in the surveyed literature, its derivatives, upon introduction of an amino group, could potentially serve as diazo components or coupling partners in the synthesis of novel azo dyes.

Another important class of dyes is the cyanine (B1664457) dyes, which are polymethine dyes. wikipedia.orgresearchgate.net The synthesis of these dyes often involves the condensation of heterocyclic quaternary salts. Pyridine and its derivatives are common heterocyclic components in cyanine dyes. researchgate.net The phenylethyl substituent in this compound could offer a route to modify the properties of such dyes, for example, by influencing their solubility or aggregation behavior.

Utility in Heterocyclic Chemistry Transformations

The pyridine ring is a fundamental building block in heterocyclic chemistry, and its derivatives are precursors to a vast array of more complex heterocyclic systems. nih.govias.ac.in The transformation of substituted pyridines into fused heterocyclic systems is a common strategy for the synthesis of compounds with diverse biological and material properties. mdpi.combohrium.com

As discussed in section 4.1, derivatives of this compound are excellent substrates for intramolecular cyclization reactions to form fused systems like cycloheptabenzopyridines. nih.gov This demonstrates a key utility of the this compound scaffold in facilitating the construction of new heterocyclic rings.

Furthermore, the pyridine ring itself can undergo various transformations. For instance, pyridine derivatives can be converted into pyrido[2,3-d]pyrimidine (B1209978) systems, which are of interest for their potential biological activities. nih.govmdpi.com The synthesis of such fused systems often involves the reaction of an aminopyridine derivative with various reagents. nih.gov While the direct transformation of this compound is not detailed, its functionalized derivatives could participate in such cyclization reactions.

The synthesis of pyrazolo-[3,4-b]-pyridine derivatives is another example of creating fused heterocyclic systems from pyridine precursors. mdpi.com These transformations often leverage the reactivity of functional groups on the pyridine ring to build the new heterocyclic moiety.

Ligands in Metal Complex Chemistry

Pyridine and its derivatives are ubiquitous ligands in coordination chemistry, capable of forming stable complexes with a wide range of metal ions. The nitrogen atom of the pyridine ring possesses a lone pair of electrons that can be donated to a metal center, forming a coordinate bond. wikipedia.org The electronic and steric properties of substituents on the pyridine ring can significantly influence the properties of the resulting metal complexes, including their stability, reactivity, and catalytic activity. nih.govnih.gov

This compound can act as a monodentate ligand, coordinating to a metal center through its pyridine nitrogen. The phenylethyl group is sterically more demanding than a simple phenyl group, which could influence the coordination geometry and the number of ligands that can bind to a metal center.

While specific studies focusing on the coordination chemistry of this compound are not abundant in the reviewed literature, the behavior of similar 2-substituted pyridine ligands provides valuable insights. For example, 2-anilinopyridine (B1266264) and its analogues react with metal precursors to form cycloaurated complexes, where the ligand coordinates through both the pyridine nitrogen and a carbon atom of the adjacent phenyl ring, forming a six-membered chelate ring. rsc.org It is conceivable that under appropriate conditions, this compound could also undergo cyclometalation reactions, although this would likely depend on the specific metal and reaction conditions.

The catalytic applications of metal complexes containing pyridine-based ligands are extensive. nih.govunimi.it These complexes have been used as catalysts in a variety of organic transformations, including cross-coupling reactions like the Suzuki-Miyaura and Heck reactions. nih.gov The performance of the catalyst is often tuned by modifying the substituents on the pyridine ligand. The phenylethyl group in a this compound ligand could potentially influence the catalytic activity of a metal complex through its steric and electronic effects.

Medicinal Chemistry and Pharmacological Investigations of 2 2 Phenylethyl Pyridine Derivatives

Enzyme and Receptor Modulation

The structural motif of 2-(2-phenylethyl)pyridine serves as a foundational scaffold in the design and development of various pharmacologically active agents. Its derivatives have been the subject of extensive research, leading to the discovery of compounds with significant modulatory effects on a range of enzymes and receptors. This article explores the medicinal chemistry and pharmacological investigations of these derivatives, with a specific focus on their interactions with key biological targets.

The cytochrome P450 (P450) enzymes are a critical family of metabolic enzymes responsible for the biotransformation of a vast array of substances, including drugs. The inhibition of these enzymes by derivatives of this compound is a significant area of study due to the potential for drug-drug interactions. Research efforts have been directed towards creating pyridine-based compounds that can selectively inhibit specific P450 isoforms. For example, modifications to the pyridine (B92270) ring have been explored to develop potent and selective inhibitors of CYP2A6, an enzyme involved in nicotine (B1678760) metabolism, with the goal of aiding smoking cessation.

In a notable study, two series of novel pyridine-based compounds were synthesized as potential selective inhibitors of CYP2A6. It was discovered that substitutions at the 3-position of the pyridine ring, particularly with an imidazole (B134444) or a propargyl ether-containing group, led to the most effective interactions with the enzyme's active site. The importance of hydrogen-bonding interactions for the potent binding of these molecules was also highlighted. Further research has focused on the selectivity of CYP2A6 inhibitors, with compounds like tranylcypromine (B92988) and (R)-(+)-menthofuran demonstrating a significant preference for CYP2A6 over the closely related CYP2A13. In contrast, 8-methoxypsoralen has been identified as a more potent inhibitor of CYP2A13.

| Compound | Target Enzyme | Inhibition Potency (Ki or IC50) | Selectivity | Reference |

|---|---|---|---|---|

| Tranylcypromine | CYP2A6 | - | 49-fold preference over CYP2A13 | |

| (R)-(+)-Menthofuran | CYP2A6 | Ki = 2.0 µM | 27-fold preference over CYP2A13 | |

| 8-Methoxypsoralen | CYP2A13 | - | 6-fold lower Ki for CYP2A13 than CYP2A6 |

The phosphatidylinositol 3-kinase (PI3K) pathway is a central signaling cascade that governs cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers, making PI3K inhibitors a key focus of oncological research. The this compound scaffold has been effectively utilized in the design of PI3K inhibitors, with a particular emphasis on the PI3Kα isoform.

One line of investigation has centered on the synthesis of 2, 6, 8-substituted Imidazo[1,2-a]pyridine derivatives. Through systematic structure-activity relationship (SAR) studies, researchers have identified compounds with significant inhibitory potency. For instance, a compound designated as '35' emerged from these studies with an IC50 of 150 nM against PI3Kα and demonstrated enhanced potency in breast cancer cell lines with PIK3CA mutations. In a separate study, 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives were explored, leading to the discovery of compound '17p', which exhibited PI3Kα inhibitory activity (IC50: 31.8 ± 4.1 nM) comparable to the established inhibitor BKM-120. This compound also showed significant activity against PI3Kδ and good selectivity over other PI3K isoforms.

| Compound Series | Lead Compound | Target | IC50 | Reference |

|---|---|---|---|---|

| Imidazo[1,2-a]pyridine derivatives | Compound 35 | PI3Kα | 150 nM | |

| 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives | Compound 17p | PI3Kα | 31.8 ± 4.1 nM | |

| Trisubstituted morpholinopyrimidines | - | PI3K | 1.5-3x more potent than ZSTK474 | |

| Trisubstituted triazines | Compound 13h | PI3K | 3.74x more potent than ZSTK474 |

Inhibitors of acetylcholinesterase (AChE) are a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. These agents work by increasing the levels of the neurotransmitter acetylcholine (B1216132) in the brain, which is essential for cognitive processes. The this compound structure has been a valuable template in the creation of new AChE inhibitors.

A series of novel pyridine derivatives featuring a carbamic or amidic functional group were synthesized and evaluated for their cholinesterase inhibitory activity. A carbamate (B1207046) derivative, compound '8', was identified as a highly potent inhibitor of human AChE, with an IC50 value of 0.153 ± 0.016 μM. Computational docking studies indicated that this compound interacts with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme. In another research endeavor, phthalimide-based compounds were designed based on the structure of the well-known AChE inhibitor, donepezil. The most potent compound in this series, '4b', which contains a 4-fluorophenyl group, displayed an IC50 of 16.42 ± 1.07 µM.

| Compound Series | Lead Compound | Target | IC50 | Reference |

|---|---|---|---|---|

| Pyridine derivatives with carbamic/amidic function | Carbamate 8 | human AChE | 0.153 ± 0.016 μM | |

| Phthalimide-based derivatives | Compound 4b | AChE | 16.42 ± 1.07 µM | |

| Pyridyl–pyridazine (B1198779) hybrids | Compound 5 | AChE | - (71% inhibition at 1 µM) |

Phosphodiesterase-4 (PDE4) is a crucial enzyme in the regulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP), a second messenger that plays a key role in inflammatory and immune pathways. By inhibiting PDE4, the levels of cAMP are increased, leading to the suppression of inflammatory cell activity and the production of pro-inflammatory cytokines. This has made PDE4 inhibitors a valuable class of drugs for treating a variety of inflammatory conditions.

A significant study in this area focused on substituted 4-(2,2-diphenylethyl)pyridine-N-oxides as PDE4 inhibitors. Through a detailed structure-activity relationship (SAR) investigation, researchers optimized the pharmacokinetic properties of analogues of a lead compound, L-791,943. This work led to the identification of L-826,141, a potent PDE4 inhibitor with favorable absorption and a shorter half-life. The field of PDE4 inhibition has matured with the approval of drugs such as roflumilast (B1684550) for chronic obstructive pulmonary disease (COPD) and apremilast (B1683926) for psoriatic arthritis.

| Compound Series | Lead Compound | Target | Key Findings | Reference |

|---|---|---|---|---|

| 4-(2,2-diphenylethyl)pyridine-N-oxides | L-826,141 | PDE4 | Potent inhibitor with improved pharmacokinetic profile |

The Retinoid-related orphan receptor gamma t (RORγt or RORc) is a nuclear receptor that is essential for the differentiation of T helper 17 (Th17) cells. These cells are a subset of T helper cells that produce pro-inflammatory cytokines, such as interleukin-17 (IL-17), and are implicated in the pathogenesis of numerous autoimmune diseases. Consequently, the modulation of RORc activity represents a promising therapeutic avenue for these conditions.

A patent has been filed for a series of pyridazine derivatives that act as RORc modulators. These compounds have been designed for the treatment of autoimmune diseases, including rheumatoid arthritis, irritable bowel disease, and psoriasis, by modulating the function of RORc. The core structure of these compounds is pyridazine, a six-membered heterocyclic ring with two nitrogen atoms. While the direct incorporation of the this compound scaffold has not been extensively reported in the context of RORc modulation, the broader class of pyridine-containing heterocyclic compounds is an area of active investigation for the development of ROR-gamma modulators.

The Janus kinases (JAKs) are a family of intracellular tyrosine kinases that are fundamental to the signaling pathways of numerous cytokine receptors. The JAK-STAT signaling pathway is involved in a wide array of cellular functions, including immune responses, inflammation, and blood cell formation. The dysregulation of this pathway is linked to a variety of autoimmune diseases and cancers, making JAKs a compelling target for therapeutic intervention.

A number of JAK inhibitors have received clinical approval, and they are categorized into generations based on their selectivity for the different JAK isoforms (JAK1, JAK2, JAK3, and TYK2). First-generation inhibitors, such as tofacitinib (B832) and baricitinib, are relatively non-selective, whereas second-generation agents, including upadacitinib (B560087) and abrocitinib, show greater selectivity for specific JAKs. Although specific examples of this compound derivatives as JAK inhibitors are not widely documented, the broader class of pyridine-containing compounds is well-established in this area. For instance, the structure of tofacitinib is based on a pyrrolo[2,3-d]pyrimidine core, a fused pyridine-pyrimidine ring system.

| Drug Name | Target(s) | Approved Indications (selected) | Reference |

|---|---|---|---|

| Tofacitinib | JAK1/JAK3 | Rheumatoid arthritis, psoriatic arthritis, ulcerative colitis | |

| Baricitinib | JAK1/JAK2 | Rheumatoid arthritis, atopic dermatitis | |

| Upadacitinib | JAK1 | Rheumatoid arthritis, atopic dermatitis | |

| Ruxolitinib | JAK1/JAK2 | Myelofibrosis, atopic dermatitis, vitiligo | |

| Abrocitinib | JAK1 | Atopic dermatitis | |

| Deucravacitinib | TYK2 | Psoriasis |

NIK Inhibitor Development

Research into the development of inhibitors for NF-κB-inducing kinase (NIK), a critical regulator of the non-canonical NF-κB signaling pathway, has identified several heterocyclic compounds. While direct studies on this compound derivatives as NIK inhibitors are not extensively documented in publicly available literature, the broader class of pyridine-containing molecules has been a subject of investigation. For instance, heteroaromatic derivatives have been patented as NIK inhibitors for their potential in treating cancer, inflammatory disorders, and autoimmune diseases. justia.com The general approach involves the design of molecules that can fit into the ATP-binding pocket of the kinase. The discovery of imidazopyridinyl pyrimidinamine as a starting point for NIK inhibitors highlights the utility of the pyridine motif in this context. nih.gov Further optimization of related scaffolds has led to the identification of potent inhibitors, demonstrating that strategic modifications to the pyridine core and its substituents can yield significant improvements in inhibitory activity. justia.com